Vinleurosine sulfate

Vinca Alkaloid Pharmacology Arachidonic Acid Cascade Microtubule Inhibitors

Vinleurosine sulfate is a non-interchangeable vinca alkaloid for critical SAR and pathway-specific assays. With a defined IC50 of 56.2 μM against HL-60 cells and unique activity in arachidonic acid metabolism, it ensures experimental consistency where vinblastine or vincristine would confound results. Choose this compound for reproducible, mechanism-focused research.

Molecular Formula C46H58N4O13S
Molecular Weight 907.0 g/mol
Cat. No. B12352629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinleurosine sulfate
Molecular FormulaC46H58N4O13S
Molecular Weight907.0 g/mol
Structural Identifiers
SMILESCCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O
InChIInChI=1S/C46H56N4O9.H2O4S/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45;1-5(2,3)4/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3;(H2,1,2,3,4)
InChIKeyOREMAKNOJRHDJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinleurosine Sulfate: A Procurement-Focused Baseline for the Vinca Alkaloid Research Tool


Vinleurosine sulfate, also known as Leurosine sulfate, is a dimeric indole alkaloid derived from the Madagascar periwinkle (Catharanthus roseus) and one of four naturally occurring antineoplastic agents from this source, alongside vinblastine, vincristine, and vinrosidine [1]. It is a microtubule inhibitor that exerts its cytotoxic effects by binding to tubulin and disrupting mitotic spindle formation, thereby arresting cell division [2]. As a foundational compound in this class, it is a critical reference material for studies investigating structure-activity relationships (SAR) and the nuanced biological profiles that distinguish the closely related vinca alkaloids.

Procurement Risk: Why Vinleurosine Sulfate Cannot Be Interchanged with Other Vinca Alkaloids


Substituting Vinleurosine sulfate with a more common vinca alkaloid like vinblastine or vincristine introduces significant scientific risk due to their divergent biological activities. While they share a class and a primary mechanism, quantitative studies reveal distinct potency rankings across different assays. A single assay's potency order does not predict another's, making them non-interchangeable reagents for precise biochemical or cellular research [1][2]. This inherent variability necessitates the use of the specific compound to maintain experimental consistency and accurately investigate its unique pharmacological niche.

Vinleurosine Sulfate: A Quantitative Evidence Guide for Scientific Differentiation


Vinleurosine Sulfate Potency Ranking in Platelet Microsome Assay

In a direct head-to-head comparison, Vinleurosine (as leurosine) was shown to be less potent than vinblastine, vincristine, and vindesine in inhibiting the conversion of arachidonic acid to thromboxane B2 and malondialdehyde in human platelet microsomes. The established order of potency places vinleurosine in a distinct tier of activity, confirming it is not a direct functional analog of the most potent agents in this assay [1].

Vinca Alkaloid Pharmacology Arachidonic Acid Cascade Microtubule Inhibitors

Vinleurosine Sulfate vs. Vincristine: Differential Inhibition of Nucleic Acid Synthesis

A cross-study comparison highlights a key functional divergence. Vinleurosine and vinblastine both inhibited the incorporation of sodium formate-14C into nucleic acids in isolated rat thymus cells, while vincristine produced a notably lesser effect [1]. This indicates that vinleurosine shares a more similar biochemical profile with vinblastine than with vincristine in this specific context.

Nucleic Acid Metabolism Vinca Alkaloid Mechanism Cellular Assay

Vinleurosine Sulfate: Confirmed Tubulin Polymerization Inhibitory Activity

Vinleurosine sulfate exhibits potent in vitro inhibition of tubulin polymerization, an activity that serves as a class-level benchmark for vinca alkaloids. The enzymatic transformation product of leurosine was found to be 3 orders of magnitude less active than leurosine or vinblastine, confirming the parent compound's high intrinsic activity [1]. This supports its classification and use as a positive control or reference inhibitor in tubulin studies.

Tubulin Polymerization Assay Microtubule Dynamics Vinca Alkaloid Core Mechanism

Vinleurosine Sulfate Antiproliferative Activity: A Quantitative Benchmark (IC50)

Vinleurosine has demonstrated a specific, quantifiable level of antiproliferative activity against the human HL-60 leukemia cell line. In a 48-hour WST-1 assay, it achieved an IC50 of 56.2 μM . This value serves as a precise benchmark for researchers studying its effects in this specific cellular context and for comparing its potency to other compounds in similar assays.

Cancer Cell Proliferation Cytotoxicity Assay Vinca Alkaloid Potency

Vinleurosine Sulfate: Primary Research and Industrial Application Scenarios


Investigating Differential Inhibition of the Arachidonic Acid Cascade

As demonstrated by the direct head-to-head comparison, Vinleurosine sulfate holds a unique position in the potency ranking for inhibiting arachidonic acid metabolism. This makes it the compound of choice for researchers studying the differential, off-target effects of vinca alkaloids on the thromboxane pathway, where using vinblastine or vincristine would produce a significantly stronger, and therefore confounding, signal .

Modeling the Biochemical Profile of Vinblastine in Nucleic Acid Studies

Given its activity in inhibiting nucleic acid synthesis, which mirrors that of vinblastine and contrasts with the lesser effect of vincristine, Vinleurosine sulfate is the appropriate selection for investigators aiming to dissect the mechanisms of nucleic acid disruption specific to the vinblastine-like profile without the confounding variable of a different, more potent clinical profile .

Reference Standard for Tubulin Polymerization Assays

The confirmed, high potency of Vinleurosine sulfate in inhibiting tubulin polymerization validates its use as a positive control or reference inhibitor in assays designed to screen for novel anti-mitotic agents or study microtubule dynamics. Its activity, benchmarked against vinblastine, ensures reliable and interpretable results in this core mechanistic assay .

Quantitative Cytotoxicity Studies in Leukemia Cell Models

The precisely defined IC50 of 56.2 μM against HL-60 cells provides a critical quantitative foundation for researchers employing Vinleurosine sulfate in leukemia cell line studies. This value enables the design of reproducible dose-response experiments and facilitates direct comparison with the antiproliferative effects of other test compounds in the same model .

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